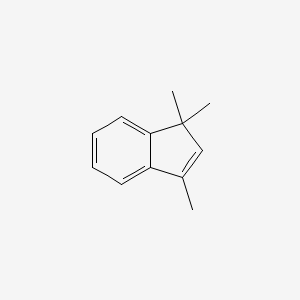

1,1,3-Trimethyl-1H-indene

Übersicht

Beschreibung

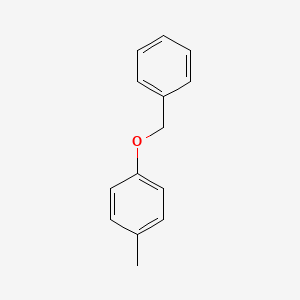

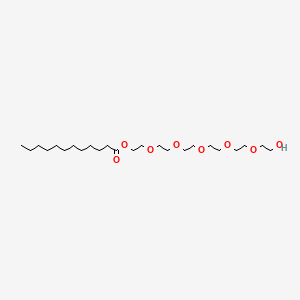

“1,1,3-Trimethyl-1H-indene” is a chemical compound with the molecular formula C12H14 . Its molecular weight is 158.2396 . The IUPAC Standard InChI is InChI=1S/C12H14/c1-9-8-12(2,3)11-7-5-4-6-10(9)11/h4-8H,1-3H3 .

Molecular Structure Analysis

The molecular structure of “this compound” can be viewed using Java or Javascript . It is also available as a 2D Mol file or as a computed 3D SD file .

Physical And Chemical Properties Analysis

The average mass of “this compound” is 158.240 Da and its monoisotopic mass is 158.109543 Da .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

- Fluxional Processes and Migrations: 1,1,3-Trimethyl-1H-indene derivatives exhibit fluxional processes, such as the rapid interchange of substituent groups between positions on the indene ring. For instance, 1-(tri-n-butylstannyl)indene shows a fluxional process with the tributylstannyl group rapidly interchanging between the 1 and 3 positions, as studied through variable-temperature 1H NMR characterization (Morria, Bock, Jefferis, & Goedde, 1997).

Organometallic Chemistry

- Multidimensional NMR Studies: Tris(indenyl)methylsilane, another derivative of indene, demonstrates a series of silatropic shifts interconverting different isomers. These molecular dynamics have been elucidated through various NMR techniques, providing insights into the behavior of indenylsilanes (Stradiotto, Rigby, Hughes, Brook, Bain, & McGlinchey, 1996).

Materials Science

- Polymer Synthesis: The indan structure, closely related to this compound, has been utilized in the synthesis of various poly(ether-sulfone)s. These polymers are amorphous with high glass transition and decomposition temperatures, demonstrating the potential of indene derivatives in high-performance material applications (Maier, Yang, & Nuyken, 1994).

Safety and Hazards

When handling “1,1,3-Trimethyl-1H-indene”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Wirkmechanismus

Mode of Action

The mode of action of 1,1,3-Trimethyl-1H-indene It is known that indene derivatives can interact with biological targets in various ways, such as binding to receptors or enzymes, which can lead to changes in cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Therefore, its impact on bioavailability is currently unknown .

Eigenschaften

IUPAC Name |

1,1,3-trimethylindene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-9-8-12(2,3)11-7-5-4-6-10(9)11/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQUBQQRVARIRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C2=CC=CC=C12)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343289 | |

| Record name | 1,1,3-Trimethyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2177-45-9 | |

| Record name | 1,1,3-Trimethyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,10-Anthracenedione, 1,5-bis[[4-(dimethylamino)phenyl]amino]-](/img/structure/B1619747.png)

![Ethanol, 2,2'-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B1619748.png)